L-Palmitoylcarnitine (TFA)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

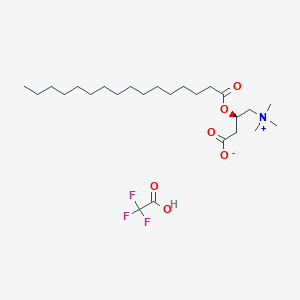

L-Palmitoylcarnitine (TFA) is a long-chain acylcarnitine and a fatty acid metabolite. It plays a crucial role in the metabolism of fatty acids, particularly in the β-oxidation process within mitochondria. This compound is known for its involvement in the regulation of membrane molecular dynamics and energy production .

准备方法

Synthetic Routes and Reaction Conditions: L-Palmitoylcarnitine (TFA) is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine. The reaction is typically facilitated by the enzyme carnitine O-palmitoyltransferase. The process involves the esterification of palmitoyl-CoA with L-carnitine, resulting in the formation of L-Palmitoylcarnitine .

Industrial Production Methods: Industrial production of L-Palmitoylcarnitine (TFA) involves large-scale enzymatic synthesis. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of bioreactors where the enzyme carnitine O-palmitoyltransferase is immobilized to catalyze the reaction efficiently .

化学反应分析

Types of Reactions: L-Palmitoylcarnitine (TFA) undergoes various chemical reactions, including:

Oxidation: Involved in the β-oxidation pathway within mitochondria.

Hydrolysis: Can be hydrolyzed to release palmitic acid and L-carnitine.

Esterification: Formation of L-Palmitoylcarnitine from palmitoyl-CoA and L-carnitine.

Common Reagents and Conditions:

Oxidation: Requires the presence of oxygen and specific enzymes within the mitochondrial matrix.

Hydrolysis: Typically occurs in aqueous solutions with the presence of esterases.

Esterification: Catalyzed by carnitine O-palmitoyltransferase under physiological conditions.

Major Products Formed:

Oxidation: Produces acetyl-CoA, NADH, and FADH2.

Hydrolysis: Yields palmitic acid and L-carnitine.

Esterification: Results in the formation of L-Palmitoylcarnitine.

科学研究应用

L-Palmitoylcarnitine (TFA) has a wide range of scientific research applications:

作用机制

L-Palmitoylcarnitine (TFA) exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process generates acetyl-CoA, which enters the tricarboxylic acid cycle to produce ATP. Additionally, L-Palmitoylcarnitine interacts with plasmin and tissue plasminogen activator, enhancing their enzymatic activities and contributing to its anti-coagulant properties .

相似化合物的比较

L-Carnitine: A precursor to L-Palmitoylcarnitine, involved in fatty acid transport and metabolism.

Palmitoyl-CoA: An intermediate in the synthesis of L-Palmitoylcarnitine, crucial for fatty acid metabolism.

Acetylcarnitine: Another acylcarnitine involved in the transport of acetyl groups into the mitochondria.

Uniqueness: L-Palmitoylcarnitine (TFA) is unique due to its long-chain fatty acid structure, which allows it to play a significant role in the β-oxidation of fatty acids. Its ability to potentiate the activities of plasmin and tissue plasminogen activator also distinguishes it from other acylcarnitines .

生物活性

L-Palmitoylcarnitine (TFA) is a derivative of carnitine that plays a significant role in fatty acid metabolism. It is particularly noted for its involvement in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a critical process for energy production in mammalian cells. This article explores the biological activity of L-Palmitoylcarnitine, focusing on its metabolic effects, mechanisms of action, and relevant research findings.

Carnitine Palmitoyltransferase 1 (CPT1) : L-Palmitoylcarnitine is primarily involved in the action of CPT1, an enzyme located in the outer mitochondrial membrane that catalyzes the conversion of palmitoyl-CoA to palmitoylcarnitine. This reaction is crucial for the transport of fatty acids into the mitochondria, where they undergo β-oxidation. The activity of CPT1 is regulated by malonyl-CoA, which inhibits fatty acid oxidation when energy substrates are plentiful .

Fatty Acid Oxidation : Studies have shown that L-Palmitoylcarnitine enhances the oxidation of fatty acids, particularly in conditions where energy demand is high. It acts as an efficient substrate for mitochondrial respiration and has been demonstrated to improve oxygen consumption rates in isolated liver mitochondria .

Metabolic Implications

- Energy Production : L-Palmitoylcarnitine contributes significantly to ATP production through enhanced fatty acid oxidation. In animal models, administration of L-Palmitoylcarnitine has been associated with increased energy expenditure and improved metabolic flexibility .

- Impact on Disease Conditions : Research indicates that L-Palmitoylcarnitine may have therapeutic potential in metabolic disorders such as obesity and type 2 diabetes. Its ability to promote fatty acid oxidation can help mitigate lipid accumulation in tissues, thereby reducing the risk of steatosis and associated complications .

- Cardiomyopathy : In studies involving primary carnitine deficiency cardiomyopathy, elevated levels of L-Palmitoylcarnitine were observed, suggesting its role in compensatory mechanisms during energy deficits in cardiac tissues .

Case Studies

- Animal Models : In a study involving high-fat diet (HFD) mice treated with inhibitors of mitochondrial transcription, it was found that L-Palmitoylcarnitine treatment led to a significant reduction in hepatic steatosis and improved liver function markers. This suggests its potential role in managing diet-induced metabolic disorders .

- Human Clinical Observations : Patients with carnitine deficiency often exhibit low levels of plasma carnitine despite supplementation. In such cases, L-Palmitoylcarnitine supplementation could help restore normal metabolic function by enhancing fatty acid transport and oxidation .

Data Table: Comparison of Biological Activities

属性

IUPAC Name |

(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;3-2(4,5)1(6)7/h21H,5-20H2,1-4H3;(H,6,7)/t21-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBWCHUHDXGAHQ-ZMBIFBSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。